N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide
Description
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide-derived compound characterized by a central phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a 1H-pyrrole ring at the 2-position. The benzenesulfonamide moiety is attached via the nitrogen atom to the substituted phenyl ring.
Properties
IUPAC Name |
N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJSHXGPTZRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of bismuth nitrate pentahydrate to produce the corresponding pyrroles . The trifluoromethyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The benzenesulfonamide moiety can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while reduction of the benzenesulfonamide moiety could produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structural features, including the presence of the pyrrole and trifluoromethyl groups, suggest a promising profile for developing new therapeutic agents.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those containing trifluoromethyl groups. For instance, new thiopyrimidine–benzenesulfonamide compounds were evaluated for their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity . The incorporation of the pyrrole moiety may enhance these properties further.
Biological Studies
Research indicates that N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide can serve as a valuable tool in biological studies. It can be used to investigate various biological pathways and molecular interactions due to its ability to modulate biological activity.
Case Study: Anticancer Potential
A study focusing on similar sulfonamide derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The findings suggested that these compounds could induce apoptosis in cancer cells, making them potential candidates for anticancer drug development . The structural similarity of this compound to these compounds indicates its potential in this area.
Chemical Biology
In chemical biology, this compound can act as a probe to study molecular interactions and biological pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may facilitate its use in various biological assays.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide () serves as a relevant comparator. Below is a detailed analysis:
Pharmacological Implications
- Target Compound : The pyrrole group may enhance π-π stacking with aromatic residues in enzyme active sites, while the -CF₃ group improves metabolic stability and membrane permeability. The compact structure favors binding to shallow pockets (e.g., cyclooxygenase-2 inhibitors) .
- The trifluoromethoxy (-OCF₃) group, while less lipophilic than -CF₃, may engage in hydrogen bonding via its oxygen atom. The pyrazole ring’s dual nitrogen atoms could participate in polar interactions, enhancing selectivity for kinases or GPCRs .
Physicochemical and ADME Profiles
- Solubility : The target compound’s pyrrole and -CF₃ groups likely reduce aqueous solubility compared to the comparator’s pyrazole and -OCF₃.
- Metabolic Stability : The rigid structure of the target compound may resist oxidative metabolism, whereas the comparator’s ethyl linker and methyl-pyrazole could be susceptible to CYP450-mediated degradation.
Research Findings and Limitations
- Activity Data : Direct comparative studies are scarce. However, sulfonamides with -CF₃ substituents (e.g., Celecoxib analogs) show enhanced COX-2 inhibition, while pyrazole-containing derivatives (e.g., Sorafenib) are established kinase inhibitors .
- Synthetic Accessibility : The target compound’s synthesis requires regioselective substitution on the phenyl ring, which may be more challenging than the comparator’s modular ethyl-pyrazole assembly.
Biological Activity
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H10F3N2O2S
- Molecular Weight : 320.29 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrole Ring : The pyrrole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved using trifluoromethylating agents.
- Sulfonamide Formation : The final step involves coupling the pyrrole derivative with benzenesulfonyl chloride to yield the target sulfonamide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated an IC50 value of 7.01 µM against HeLa cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound | HeLa | 7.01 ± 0.60 |
| Similar Compound | A549 | 8.55 ± 0.35 |
| Similar Compound | MCF7 | 14.31 ± 0.90 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with key enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Similar compounds have been observed to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Pyrazole Derivatives : Research indicated that pyrazole derivatives exhibited significant anticancer activity, with IC50 values ranging from 0.30 nM to 49.85 µM across different cell lines .
- Trifluoromethyl Substituted Compounds : A study highlighted that trifluoromethyl-substituted benzenesulfonamides showed promising results in inhibiting cancer cell proliferation .
- Inhibition Studies : Compounds structurally similar to this compound were found to inhibit key signaling pathways involved in cancer progression and inflammation .
Q & A
Q. Table 1: Key Synthetic Parameters for Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | Higher temps reduce side products | |
| Solvent Polarity | DMF > THF | Polar solvents enhance coupling | |
| Purification Method | Flash chromatography (hep:EtOAc) | Purity >95% |
Q. Table 2: Analytical Techniques for Characterization
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Confirm pyrrole and phenyl protons | δ 7.8–8.2 (aromatic H) | |
| LC-MS | Molecular weight verification | m/z 440.1 [M+1]+ | |
| HPLC (UV detection) | Purity assessment | Retention time: 3.64 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
